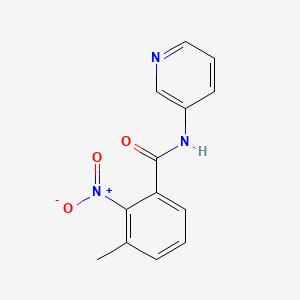
3-Methyl-2-nitro-N-(pyridin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-nitro-N-(pyridin-3-yl)benzamide is an organic compound that belongs to the class of nitrobenzamides It features a benzamide core substituted with a nitro group at the 2-position and a methyl group at the 3-position, along with a pyridin-3-yl group attached to the nitrogen atom of the amide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-nitro-N-(pyridin-3-yl)benzamide typically involves the following steps:
Amidation: The nitro-substituted benzoic acid is then converted to the corresponding benzamide by reacting it with pyridin-3-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-nitro-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: 3-Methyl-2-amino-N-(pyridin-3-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
3-Methyl-2-nitro-N-(pyridin-3-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s structural properties make it suitable for incorporation into materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-nitro-N-(pyridin-3-yl)benzamide depends on its specific application. In medicinal chemistry, for instance, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, while the pyridin-3-yl group can enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-2-nitro-N-(pyridin-4-yl)benzamide: Similar structure but with the pyridinyl group at the 4-position.
3-Methyl-2-nitro-N-(pyridin-2-yl)benzamide: Similar structure but with the pyridinyl group at the 2-position.
3-Methyl-2-amino-N-(pyridin-3-yl)benzamide: The amino derivative of the compound.
Uniqueness
3-Methyl-2-nitro-N-(pyridin-3-yl)benzamide is unique due to the specific positioning of the nitro and pyridinyl groups, which can influence its reactivity and binding properties. This unique arrangement can result in distinct biological activities and chemical behaviors compared to its analogs.
Propriétés
Numéro CAS |
600128-05-0 |
|---|---|
Formule moléculaire |
C13H11N3O3 |
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
3-methyl-2-nitro-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C13H11N3O3/c1-9-4-2-6-11(12(9)16(18)19)13(17)15-10-5-3-7-14-8-10/h2-8H,1H3,(H,15,17) |
Clé InChI |
CSIIUALMNKONTJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)NC2=CN=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


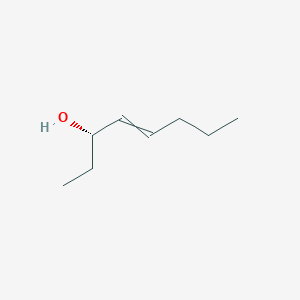

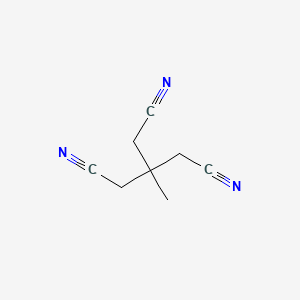
![2-Cyanoethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12579086.png)


![1,1'-[(Difluoromethylene)bis(oxy)]dibenzene](/img/structure/B12579108.png)
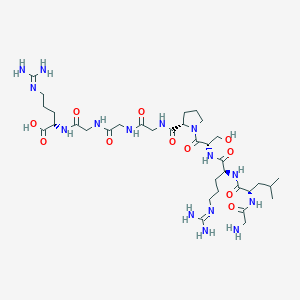

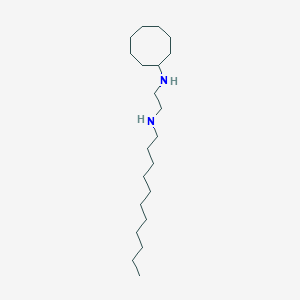
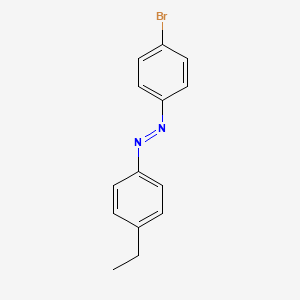
![N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamide](/img/structure/B12579126.png)

![2-Diazonio-3-ethoxy-1-[(furan-2-yl)methoxy]-3-oxoprop-1-en-1-olate](/img/structure/B12579148.png)
